Pyrrolidine-3,4-diol

Glycosidase inhibition α-glucosidase Medicinal chemistry

CAS 9046-10-0 carries dual identity risk: it resolves to both pyrrolidine-3,4-diol (MW 103.12) and poly(propylene glycol) bis(2-aminopropyl ether) (~2000 Da). Confirm MW upon receipt to ensure delivery of the small-molecule heterocycle. The 3,4-dihydroxy substitution is non-negotiable for α-glucosidase inhibition; non-hydroxylated analogs show no activity. Cis-configuration is preferred for RORγt binding. Choose the correct scaffold for reproducible enzyme inhibition and medicinal chemistry results.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 9046-10-0
Cat. No. B3030423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3,4-diol
CAS9046-10-0
Synonyms3,4-cis-pyrrolidine
3,4-pyrrolidinediol
3,4-trans-pyrrolidine
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)O
InChIInChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2
InChIKeyJCZPOYAMKJFOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3,4-diol (CAS 9046-10-0): Structural Identity, CAS Ambiguity, and Baseline Characteristics for Scientific Procurement


Pyrrolidine-3,4-diol (CAS 9046-10-0; molecular formula C₄H₉NO₂, molecular weight 103.12 g/mol) is a nitrogen-containing heterocyclic compound featuring a five-membered pyrrolidine ring with two hydroxyl groups at the 3- and 4-positions [1]. Critically, CAS 9046-10-0 exhibits database ambiguity: it simultaneously resolves to pyrrolidine-3,4-diol (C₄H₉NO₂) in many chemical supplier catalogs and to poly(propylene glycol) bis(2-aminopropyl ether) (Jeffamine® D-2000 type polyetheramines) in industrial and regulatory databases [2]. This dual identity creates a significant procurement risk. For scientific applications in medicinal chemistry, enzyme inhibition studies, or chiral building block synthesis, the intended compound is the small-molecule heterocycle pyrrolidine-3,4-diol, not the polymeric curing agent. Users must verify the supplied molecular weight (103.12 g/mol versus ~2000 Da polymer) before acceptance [1].

Why Pyrrolidine-3,4-diol Cannot Be Substituted with Generic Pyrrolidines or Polyetheramines: Quantitative Structure-Activity Evidence


Generic substitution fails for two critical reasons. First, stereochemistry and hydroxyl positioning are non-negotiable determinants of biological activity: studies on pyrrolidine-3,4-diol derivatives demonstrate that the cis-configuration of substituents at positions 3 and 4 is preferred over the trans orientation for binding to targets such as the retinoic acid-related orphan receptor γ (RORγt) . The trans-3,4-dihydroxypyrrolidine derivative 5 exhibits an IC₅₀ of 2.97 ± 0.046 mM against rat intestinal α-glucosidase, whereas non-hydroxylated pyrrolidine analogs in the same study series show no meaningful inhibitory activity [1]. Second, the CAS 9046-10-0 ambiguity means that substituting based solely on CAS number may inadvertently procure a polymeric polyetheramine (Jeffamine® type) rather than the small-molecule heterocycle required for medicinal chemistry applications [2]. The molecular weight difference is substantial: 103.12 g/mol for pyrrolidine-3,4-diol versus approximately 2000 Da for the polymer. Verification of supplied material identity via molecular weight confirmation is therefore essential for procurement integrity [2].

Pyrrolidine-3,4-diol Quantitative Evidence Guide: Comparative Data Against Structural Analogs for Procurement Decision-Making


Pyrrolidine-3,4-diol vs. Non-Hydroxylated Pyrrolidines: Hydroxyl Requirement for α-Glucosidase Inhibition

In a comparative study of thirteen pyrrolidine-based iminosugar derivatives evaluated against rat intestinal α-glucosidase, the trans-3,4-dihydroxypyrrolidine derivative 5 exhibited an IC₅₀ of 2.97 ± 0.046 mM and a Kᵢ of 1.18 mM, whereas non-hydroxylated pyrrolidine analogs included in the same study series showed no measurable inhibitory activity [1]. This demonstrates that the presence of hydroxyl groups on the pyrrolidine ring is essential for α-glucosidase inhibition; non-hydroxylated pyrrolidines are inactive comparators in this enzyme system.

Glycosidase inhibition α-glucosidase Medicinal chemistry

Pyrrolidine-3,4-diol vs. Pyrrolidine-2,5-diol: Positional Isomer Comparison for α-Glucosidase Inhibitor Development

In a designed library of pyrrolidine iminocyclitol inhibitors with structural similarity to DAB-1, pyrrolidine-3,4-diol (compound 15a) and its diacetate derivative (15b) emerged as the most potent α-glucosidase inhibitors in the series [1]. Docking studies disclosed binding poses for 15a and 15b occupying the same region as the NH group of the terminal ring of acarbose, with closer and stronger binding to enzyme active site residues compared to other series members [1]. The study further indicates that 2- or 5-hydroxyl substituents appear vital for high inhibitory activity, yet the 3,4-diol arrangement outperformed other positional isomers in this comparative series [1].

Iminosugar library α-glucosidase Structure-activity relationship

Pyrrolidine-3,4-diol cis vs. trans Stereochemistry: Differential Binding Preference for Nuclear Receptor RORγt

Biochemical studies have demonstrated that pyrrolidine-3,4-diol interacts with retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ implicated in autoimmune diseases . Critically, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation for binding to this receptor . This stereochemical preference establishes cis-pyrrolidine-3,4-diol as the functionally relevant diastereomer for RORγt-targeted research applications.

Nuclear receptor RORγt Stereoselective binding Autoimmune disease

Pyrrolidine-3,4-diol (Small Molecule) vs. Polyetheramine (CAS 9046-10-0): Identity Verification by Molecular Weight

CAS 9046-10-0 is dually assigned to two chemically distinct entities: pyrrolidine-3,4-diol (C₄H₉NO₂) with molecular weight 103.12 g/mol, and poly(propylene glycol) bis(2-aminopropyl ether) (Jeffamine® D-2000 type) with molecular weight approximately 2000 Da [1][2]. This CAS ambiguity is documented in multiple chemical and regulatory databases, where the same registry number appears with an IUPAC name of 'pyrrolidine-3,4-diol' but a polymeric molecular formula [3]. For procurement, molecular weight confirmation is the definitive differentiator: the small-molecule heterocycle (103.12 g/mol) is required for medicinal chemistry, enzyme inhibition, and chiral synthesis applications; the polyetheramine polymer is a curing agent for epoxy resins used in coatings, adhesives, and potting materials [2].

Chemical procurement CAS ambiguity Quality control

Pyrrolidine-3,4-diol: Validated Research Applications Derived from Quantitative Comparative Evidence


α-Glucosidase Inhibitor Scaffold Development: Leveraging the 3,4-Diol Advantage Over Non-Hydroxylated Analogs

Based on direct comparative evidence, pyrrolidine-3,4-diol serves as an essential scaffold for developing α-glucosidase inhibitors, where the 3,4-dihydroxy substitution pattern is functionally required for inhibitory activity. In head-to-head comparisons, trans-3,4-dihydroxypyrrolidine derivative 5 exhibited an IC₅₀ of 2.97 ± 0.046 mM against rat intestinal α-glucosidase, while non-hydroxylated pyrrolidine analogs in the same study showed no measurable inhibition [1]. Furthermore, within a designed iminocyclitol library, pyrrolidine-3,4-diol (15a) and its diacetate (15b) emerged as the most potent inhibitors, with docking studies confirming stronger binding to active site residues compared to other positional isomers [2]. This application scenario is particularly relevant for researchers investigating diabetes, metabolic disorders, or glycosidase-related pathologies where selective α-glucosidase inhibition is the therapeutic hypothesis.

RORγt Nuclear Receptor Studies: cis-Stereoisomer Requirement for Autoimmune Disease Target Engagement

For investigations targeting the retinoic acid-related orphan receptor γ (RORγt) in autoimmune disease contexts, the cis-configuration of pyrrolidine-3,4-diol is the preferred stereochemistry for receptor binding, as demonstrated by biochemical interaction studies showing preference over the trans orientation [1]. This stereochemical specificity directly impacts experimental reproducibility: procurement of the trans-diastereomer or racemic mixtures may yield suboptimal binding results. This application is validated by the documented interaction between pyrrolidine-3,4-diol and RORγt, a nuclear hormone receptor splice variant implicated in autoimmune disease pathogenesis [1].

Chiral Building Block for Enantioselective Synthesis: Stereochemical Diversity from Carbohydrate-Derived Routes

Pyrrolidine-3,4-diol can be synthesized stereoselectively from carbohydrate precursors including D-mannose, D-ribose, and L-fucose, enabling access to specific stereoisomers for use as chiral building blocks in complex molecule construction [1]. This carbohydrate-derived synthetic accessibility, combined with the compound's vicinal diol functionality, positions it as a versatile intermediate for enantioselective synthesis, ligand preparation, bioconjugation, and catalytic studies [1][2]. The ability to procure specific stereoisomers (e.g., (3R,4S)-pyrrolidine-3,4-diol, CAS 131565-87-2) from the same core scaffold supports diverse stereochemical requirements in medicinal chemistry programs .

Procurement Quality Control: CAS 9046-10-0 Identity Verification via Molecular Weight Confirmation

Due to the documented CAS ambiguity where CAS 9046-10-0 resolves to both pyrrolidine-3,4-diol (MW 103.12 g/mol) and poly(propylene glycol) bis(2-aminopropyl ether) (MW ~2000 Da), procurement quality control must include molecular weight verification before acceptance of any material ordered under this CAS number [1][2]. The intended small-molecule heterocycle (C₄H₉NO₂) is required for all medicinal chemistry and enzyme inhibition applications; the polymeric polyetheramine is an industrial epoxy curing agent unsuitable for these purposes [2]. This application scenario is critical for laboratory managers and procurement specialists to prevent costly material misidentification and experimental failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.